2,8-Diazaspiro[4.5]decan-3-one
Overview
Description
2,8-Diazaspiro[4.5]decan-3-one is a chemical compound with the empirical formula C8H14N2O . Its molecular weight is 154.21 . The compound is solid in form .
Synthesis Analysis
The synthesis of 2,8-diazaspiro[4.5]decan-3-one derivatives has been achieved through the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction . Further structural optimization has led to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives .Molecular Structure Analysis
The InChI string of 2,8-Diazaspiro[4.5]decan-3-one isInChI=1S/C8H14N2O/c11-7-5-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11)
. Its canonical SMILES string is C1CNCCC12CC(=O)NC2
. Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives . These derivatives have shown inhibitory activity against receptor interaction protein kinase 1 (RIPK1), which blocks the activation of the necroptosis pathway .Physical And Chemical Properties Analysis
The compound has a molecular weight of 154.21 g/mol . It has a topological polar surface area of 41.1 Ų and a complexity of 173 . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Specific Scientific Field
Summary of the Application
2,8-Diazaspiro[4.5]decan-3-one derivatives have been discovered as potent inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1), a key driver in various inflammatory diseases .
Methods of Application or Experimental Procedures
A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors. This led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound. Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
Results or Outcomes
Among the 2,8-diazaspiro[4.5]decan-1-one derivatives, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
2. Application in Pharmaceutical Chemistry
Specific Scientific Field
Summary of the Application
1-Thia-4,8-Diazaspiro[4.5]decan-3-one derivatives, which are structurally related to 2,8-Diazaspiro[4.5]decan-3-one, have been synthesized and evaluated for their anti-ulcer activity .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the available sources .
Results or Outcomes
The results or outcomes of this application were not detailed in the available sources .
3. Application in Biotherapy
Specific Scientific Field
Summary of the Application
2,8-Diazaspiro[4.5]decan-1-one derivatives have been discovered as potent inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1), a key driver in various inflammatory diseases .
Methods of Application or Experimental Procedures
A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors. This led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound. Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
Results or Outcomes
Among the 2,8-diazaspiro[4.5]decan-1-one derivatives, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
4. Application in Inflammatory Bowel Disease Treatment
Specific Scientific Field
Summary of the Application
2,8-Diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of Inflammatory Bowel Disease .
Methods of Application or Experimental Procedures
Systematic exploration of the structure-activity relationship through the introduction of spirocyclic scaffolds based on the reported selective TYK2 inhibitor 14l led to the discovery of the superior derivative compound 48 .
Results or Outcomes
Compound 48 showed excellent potency on TYK2/JAK1 kinases with IC50 values of 6 and 37 nM, respectively, and exhibited more than 23-fold selectivity for JAK2. Compound 48 also demonstrated excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models .
5. Application in Necroptosis Inhibition
Specific Scientific Field
Summary of the Application
2,8-Diazaspiro[4.5]decan-1-one derivatives have been discovered as potent inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1), which block the activation of the necroptosis pathway. Necroptosis is a key form of programmed lytic cell death and has gained recognition as an important driver in various inflammatory diseases .
Methods of Application or Experimental Procedures
A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors. This led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound. Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
Results or Outcomes
Among the 2,8-diazaspiro[4.5]decan-1-one derivatives, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. Meanwhile, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
6. Application in Inflammatory Bowel Disease Treatment
Specific Scientific Field
Summary of the Application
2,8-Diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of Inflammatory Bowel Disease .
Methods of Application or Experimental Procedures
Systematic exploration of the structure-activity relationship through the introduction of spirocyclic scaffolds based on the reported selective TYK2 inhibitor 14l led to the discovery of the superior derivative compound 48 .
Results or Outcomes
Compound 48 showed excellent potency on TYK2/JAK1 kinases with IC50 values of 6 and 37 nM, respectively, and exhibited more than 23-fold selectivity for JAK2. Compound 48 also demonstrated excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-5-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPBBYVNTMIKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441703 | |
Record name | 2,8-diazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Diazaspiro[4.5]decan-3-one | |
CAS RN |
561314-57-6 | |
Record name | 2,8-diazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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